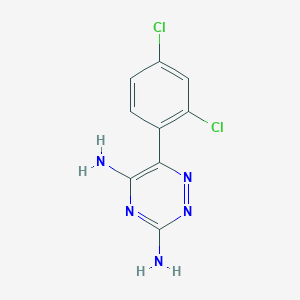

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

描述

Synthesis Analysis

The synthesis of compounds related to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves various chemical reactions. For example, a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited antiplasmodial activity and were synthesized through a method that identified potent compounds against drug-resistant strains of P. falciparum (Lourens et al., 2016). Another innovative approach detailed a one-pot synthesis of 1,3,5-triazines, demonstrating a method that combined condensation, Dimroth rearrangement, and dehydrogenative aromatization under microwave irradiation (Junaid et al., 2019).

Molecular Structure Analysis

The molecular structure of analogs similar to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine has been studied extensively. For instance, the crystal structure of an analog was examined, revealing significant distortion between the phenyl and triazine rings, suggesting a decrease in the degree of aromaticity of the triazine ring (Janes, 1999).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine and its analogs includes studies on their synthesis and functionalization. The compound has been utilized in catalyzed synthesis reactions, demonstrating its versatility in chemical reactions (Maleki et al., 2011).

Physical Properties Analysis

The physical properties, including solubility and thermal behavior, of compounds related to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine have been explored. Studies have reported on the solubility of this compound in various solvents, providing insights into its physical characteristics and behavior in different environments (Soltanpour et al., 2010).

Chemical Properties Analysis

The chemical properties of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine analogs involve their reactivity and stability under various conditions. Studies have focused on the synthesis and characterization of triazine derivatives, revealing their potential as stable and reactive compounds in chemical synthesis (Bapat et al., 2000).

科学研究应用

Application 1: Treatment of Estrogen-Receptor-Positive Breast Cancer

- Summary of the Application : This compound, also known as SAR439859, is a potent and selective estrogen receptor degrader (SERD). It is used for the treatment of estrogen-receptor-positive breast cancer .

- Methods of Application or Experimental Procedures : The compound was identified and optimized as part of a new series of potent orally available SERDs . The exact experimental procedures and technical details are not provided in the available sources.

- Results or Outcomes : The compound showed promising antitumor activity in breast cancer mice xenograft models . The properties of the compound warranted clinical evaluation .

Application 2: Structural Research

- Summary of the Application : Structural research of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl] acetamide was carried out .

- Results or Outcomes : The results or outcomes of this research are not provided in the available sources .

Application 3: Manufacturing of Military Textiles

- Summary of the Application : This compound was used in the manufacturing of potential military textiles, specifically fluorescent/UV-protective cotton fabrics with microbicide activity .

- Methods of Application or Experimental Procedures : The compound was used in the nucleation of Carbon quantum dots (CQDs) which were then immobilized within a textile matrix . The exact experimental procedures and technical details are not provided in the available sources.

- Results or Outcomes : The resulting CQDs@Q-cotton showed good durability and exhibited properties such as yellowness index, intensity of the fluorescence peak, UV blocking, and microbicide action . After 10 washing cycles, microbial inhibitions against Escherichia coli, Staphylococcus aureus, and Candida albicans were estimated to be 63%, 68%, and 67%, respectively .

Application 4: Intermediate in the Manufacture of More Complex Chemical Compounds

- Summary of the Application : Dichlorophenols, which include “6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine”, are used as intermediates in the manufacture of more complex chemical compounds .

- Results or Outcomes : One of the common compounds produced using dichlorophenols as intermediates is the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

Application 5: Treatment of Estrogen-Receptor-Positive Breast Cancer

- Summary of the Application : This compound, also known as SAR439859, is a selective estrogen receptor degrader (SERD) which has complete estrogen receptor antagonist properties and accelerates the proteasomal degradation of the estrogen receptor .

- Results or Outcomes : The compound showed promising antitumor activity in breast cancer .

Application 6: Intermediate in the Manufacture of More Complex Chemical Compounds

- Summary of the Application : Dichlorophenols, which include “6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine”, are used as intermediates in the manufacture of more complex chemical compounds .

- Results or Outcomes : One of the common compounds produced using dichlorophenols as intermediates is the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .

安全和危害

- Toxicity : As with any chemical compound, proper handling and safety precautions are essential. Consult safety data sheets (SDS) for specific information.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

未来方向

- Investigate potential applications in materials science, pharmaceuticals, or agrochemicals.

- Explore derivatives or modifications to enhance specific properties.

属性

IUPAC Name |

6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXRWOXSGOMXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192240 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

CAS RN |

38943-76-9 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

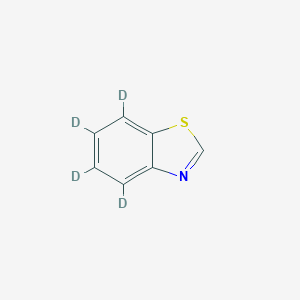

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)